molecular formula C12H16ClNO3 B14873093 7'-Methoxyspiro[azetidine-3,2'-chroman]-4'-ol hydrochloride

7'-Methoxyspiro[azetidine-3,2'-chroman]-4'-ol hydrochloride

Cat. No.: B14873093
M. Wt: 257.71 g/mol
InChI Key: KQDPLLPJTBFLRG-UHFFFAOYSA-N
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Description

7’-Methoxyspiro[azetidine-3,2’-chroman]-4’-ol hydrochloride is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal and synthetic chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-Methoxyspiro[azetidine-3,2’-chroman]-4’-ol hydrochloride typically involves the formation of the spirocyclic structure through a series of reactions. One common method includes the cyclization of a suitable precursor under acidic conditions. For example, the treatment of a precursor with hydrochloric acid can facilitate the formation of the spirocyclic ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to drive the reaction to completion efficiently .

Chemical Reactions Analysis

Types of Reactions

7’-Methoxyspiro[azetidine-3,2’-chroman]-4’-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

7’-Methoxyspiro[azetidine-3,2’-chroman]-4’-ol hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the study of biological pathways and interactions due to its potential biological activity.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 7’-Methoxyspiro[azetidine-3,2’-chroman]-4’-ol hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7’-Methoxyspiro[azetidine-3,2’-chroman]-4’-ol hydrochloride is unique due to its specific spirocyclic structure and the presence of the methoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

7-methoxyspiro[3,4-dihydrochromene-2,3'-azetidine]-4-ol;hydrochloride

InChI

InChI=1S/C12H15NO3.ClH/c1-15-8-2-3-9-10(14)5-12(6-13-7-12)16-11(9)4-8;/h2-4,10,13-14H,5-7H2,1H3;1H

InChI Key

KQDPLLPJTBFLRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(CC3(O2)CNC3)O.Cl

Origin of Product

United States

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